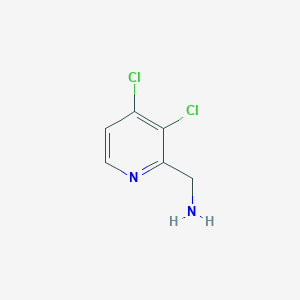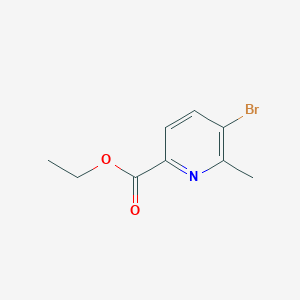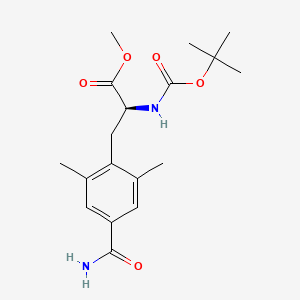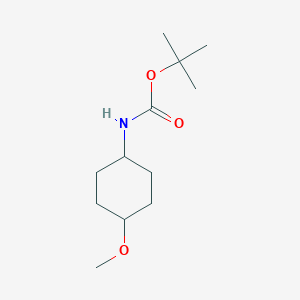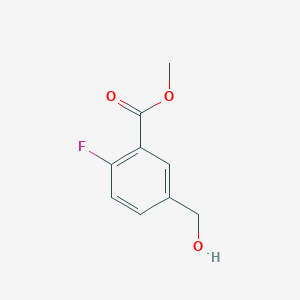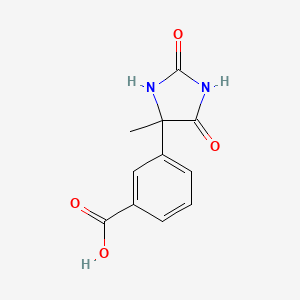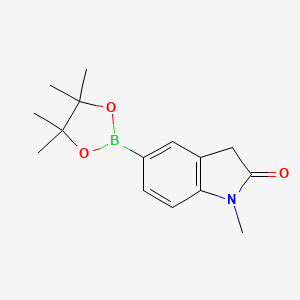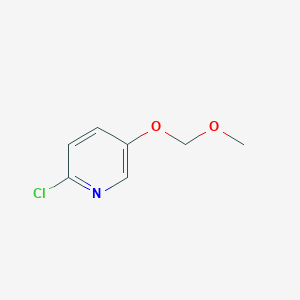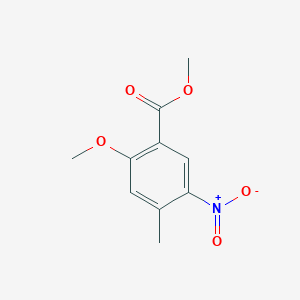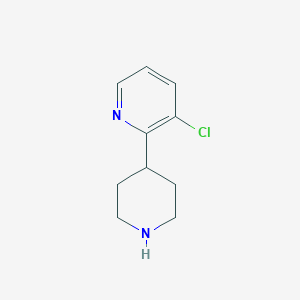![molecular formula C10H20N2 B1427442 4-Methyl-1,4-diazaspiro[5.5]undecane CAS No. 933689-94-2](/img/structure/B1427442.png)
4-Methyl-1,4-diazaspiro[5.5]undecane
Vue d'ensemble
Description
4-Methyl-1,4-diazaspiro[5.5]undecane, also known as spiro[4.5]decan-1-amine, is a compound with a spirocyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,4-diazaspiro[5.5]undecane typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the use of tert-butyl (1-(aminomethyl)cyclohexyl)carbamate as a starting material, followed by several protecting and deprotecting steps to control the selectivity of the amino groups throughout the synthesis .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step processes, including intramolecular cyclization and nucleophilic aromatic substitution reactions. These methods ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1,4-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .
Applications De Recherche Scientifique
4-Methyl-1,4-diazaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Methyl-1,4-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as NS5-methyltransferase, which is crucial for the replication of dengue virus . Molecular dynamics simulations have identified favorable binding energies, suggesting strong interactions with target proteins .
Comparaison Avec Des Composés Similaires
1,9-Diazaspiro[5.5]undecane: Shares a similar spirocyclic structure but differs in the position of nitrogen atoms.
3,9-Diazaspiro[5.5]undecane: Known for its activity as a γ-aminobutyric acid type A receptor antagonist.
4,9-Diazaspiro[5.5]undecane: Exhibits dual activity as a μ-opioid receptor agonist and σ1 receptor antagonist.
Uniqueness: 4-Methyl-1,4-diazaspiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This compound’s ability to interact with various molecular targets makes it a valuable candidate for further research and development.
Propriétés
IUPAC Name |
4-methyl-1,4-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-8-7-11-10(9-12)5-3-2-4-6-10/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJBTTDXFABNJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2(C1)CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



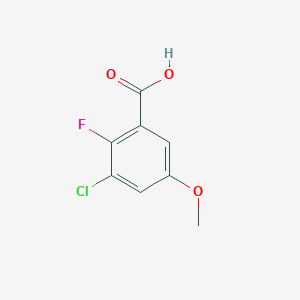
![3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1427365.png)

